molecular formula C7H10O2S B107705 S-prop-2-enyl 3-oxobutanethioate CAS No. 15780-65-1

S-prop-2-enyl 3-oxobutanethioate

Cat. No. B107705
CAS RN: 15780-65-1
M. Wt: 158.22 g/mol
InChI Key: PBBMCLQLJFQXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-prop-2-enyl 3-oxobutanethioate, also known as ethyl 2-(butan-2-ylideneamino)-4-methylpentanoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. In

Mechanism Of Action

The mechanism of action of S-prop-2-enyl 3-oxobutanethioate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting the activity of COX-2, S-prop-2-enyl 3-oxobutanethioate reduces inflammation, pain, and fever.

Biochemical And Physiological Effects

S-prop-2-enyl 3-oxobutanethioate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, it has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). S-prop-2-enyl 3-oxobutanethioate has also been shown to reduce oxidative stress and increase antioxidant enzyme activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using S-prop-2-enyl 3-oxobutanethioate in lab experiments is its high yield of synthesis. Additionally, it has been found to be relatively stable and easy to handle. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of S-prop-2-enyl 3-oxobutanethioate can cause liver and kidney damage.

Future Directions

There are several future directions for the study of S-prop-2-enyl 3-oxobutanethioate. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop safer and more effective derivatives of this compound.
Conclusion:
S-prop-2-enyl 3-oxobutanethioate is a promising chemical compound that has potential applications in various fields, including medicine. Its synthesis method has been extensively studied, and its mechanism of action has been partially elucidated. S-prop-2-enyl 3-oxobutanethioate has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and it has been shown to inhibit the growth of cancer cells. However, further research is needed to fully understand its mechanism of action and to develop safer and more effective derivatives of this compound.

Synthesis Methods

S-prop-2-enyl 3-oxobutanethioate can be synthesized using various methods. One of the most common methods involves the reaction of S-prop-2-enyl 3-oxobutanethioate 2-oxo-4-mS-prop-2-enyl 3-oxobutanethioatepentanoate with 2-butanone thiosemicarbazone in the presence of sodium ethoxide. Another method involves the reaction of S-prop-2-enyl 3-oxobutanethioate acetoacetate with 2-butanone thiosemicarbazone in the presence of sodium ethoxide. Both methods result in the formation of S-prop-2-enyl 3-oxobutanethioate with high yields.

Scientific Research Applications

S-prop-2-enyl 3-oxobutanethioate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to inhibit the growth of cancer cells and promote apoptosis. S-prop-2-enyl 3-oxobutanethioate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

15780-65-1

Product Name

S-prop-2-enyl 3-oxobutanethioate

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

S-prop-2-enyl 3-oxobutanethioate

InChI

InChI=1S/C7H10O2S/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3

InChI Key

PBBMCLQLJFQXQC-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)SCC=C

Canonical SMILES

CC(=O)CC(=O)SCC=C

Origin of Product

United States

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